molecular formula C16H14F3NO2S B3122340 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 303091-70-5

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B3122340
CAS No.: 303091-70-5
M. Wt: 341.3 g/mol
InChI Key: AXCCFHSMUNKGCU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central acetamide backbone with a 4-methylphenylsulfanyl group at the α-position and a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₄F₃NO₂S, with a molecular weight of 353.35 g/mol.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c1-11-2-8-14(9-3-11)23-10-15(21)20-12-4-6-13(7-5-12)22-16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCFHSMUNKGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-methylthiophenol with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl and trifluoromethoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • 4-Methylphenylsulfanyl group : Enhances lipophilicity and may influence metabolic stability .
  • Trifluoromethoxy (OCF₃) group : Imparts electron-withdrawing effects, improving resistance to oxidative degradation .
  • Acetamide core : Common in bioactive molecules, enabling hydrogen bonding with biological targets .

Comparison with Structurally Similar Compounds

Substituted Phenylsulfanyl Analogues

Compound Name Substituent Modifications Key Differences & Implications Reference
2-[(4-Fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Fluorine at 4-phenylsulfanyl group Increased electronegativity; may alter target binding affinity .
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Amino group at 4-phenylsulfanyl position Enhanced solubility via protonation; potential for covalent interactions .
2-[(4-Chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide Chlorine substituent; phenoxy terminal group Higher steric bulk; possible reduced membrane permeability .

Structural Insights :

  • Fluorine or chlorine substitutions on the phenylsulfanyl group modulate electronic properties and metabolic stability.
  • Terminal groups (e.g., phenoxy in ) influence steric interactions and solubility.

Heterocyclic Derivatives

Compound Name Heterocyclic System Functional Impact Reference
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thienopyrimidinone core Extended π-system for target binding; potential kinase inhibition .
2-[(3-Isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Quinazolinone scaffold Enhanced rigidity; possible DNA intercalation or topoisomerase inhibition .
GPR-17 ligand () 1,2,4-Triazole ring with morpholine sulfonyl Targets G protein-coupled receptors; neuroinflammatory applications .

Key Observations :

  • Triazole-containing derivatives () offer hydrogen-bonding sites and metabolic resistance.

Substituent-Driven Property Modifications

Compound Name Substituent Calculated logP* Molecular Weight (g/mol) Notes Reference
Target Compound 4-Methylphenylsulfanyl, OCF₃ 3.8 353.35 Balanced lipophilicity for CNS penetration .
N-(4-{[(Tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide Tetrahydrofuran-methylamino sulfonyl 1.3 298.36 Improved solubility due to polar groups .
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Butylphenyl, fluorophenyl-triazole 4.2 399.47 High logP suggests membrane retention .

*logP values estimated using fragment-based methods.

Critical Analysis :

  • The target compound’s logP (~3.8) aligns with optimal values for blood-brain barrier penetration, whereas polar substituents (e.g., tetrahydrofuran in ) reduce logP, favoring aqueous solubility.
  • Bulky groups (e.g., butylphenyl in ) increase molecular weight and may limit bioavailability.

Research Findings and Implications

  • Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., chlorine in ) show enhanced antimicrobial efficacy, likely due to increased electrophilicity .
  • Neuroactive Potential: The trifluoromethoxy group in the target compound is recurrent in neuroactive agents (e.g., GPR-17 ligands), suggesting CNS applications .
  • Metabolic Stability : Fluorinated and sulfanyl groups collectively reduce oxidative metabolism, extending half-life .

Biological Activity

Overview

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, with the molecular formula C16_{16}H14_{14}F3_3NO2_2S, is a compound of interest due to its potential biological activities. This compound features a sulfanyl group and a trifluoromethoxy group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}F3_3NO2_2S

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Properties : Preliminary investigations have indicated that this compound may possess anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory pathways.
  • Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, particularly in relation to serine proteases. Its structural features allow it to interact with active sites of various enzymes, potentially leading to therapeutic applications.

The mechanism of action involves the interaction of the sulfanyl and trifluoromethoxy groups with specific molecular targets. These interactions can influence enzyme activity and cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against bacterial strains,
Anti-inflammatoryPotential modulation of inflammatory pathways,
Enzyme InhibitionInteraction with serine proteases ,

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of N-phenylacetamide demonstrated that modifications like the introduction of a sulfanyl group significantly enhanced antimicrobial activity against E. coli and B. subtilis. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
  • Enzyme Inhibition Analysis : Molecular docking studies highlighted that this compound binds effectively to serine protease, showing an IC50_{50} value indicative of strong inhibitory activity. This suggests that further exploration could lead to therapeutic agents targeting protease-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 2
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2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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